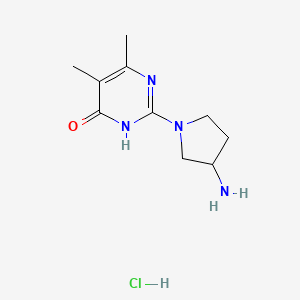

2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of nucleotides (adenine and guanine) and several other natural compounds. The presence of an aminopyrrolidinyl group and a pyrimidinone group suggests that this compound may have interesting biological activities .

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR, IR spectroscopy, etc. Unfortunately, without specific data or resources, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the aminopyrrolidinyl and pyrimidinone groups. The amino group (-NH2) is a common functional group that could be involved in various chemical reactions. Similarly, the pyrimidinone group could participate in reactions typical for heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties like melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the polar aminopyrrolidinyl and pyrimidinone groups suggests that this compound might have good solubility in polar solvents .Scientific Research Applications

Molecular and Structural Studies

A study by Rajam et al. (2017) explored the molecular recognition processes involving hydrogen bonding in pyrimidines. This study is relevant because pyrimidines are key compounds in biology and medicine, and understanding their molecular interactions can provide insights into pharmaceutical applications.

Research by Yuan Cheng et al. (2011) investigated the supramolecular structure of similar pyrimidine derivatives. These findings contribute to the understanding of nucleic acid structures and their functions, which is crucial for developing pharmaceuticals.

Synthesis and Biological Evaluation

A study by A. R. Saundane et al. (2012) focused on the synthesis and evaluation of various pyrimidine analogs for their antioxidant and antimicrobial activities. This research is significant for developing new pharmaceutical compounds with potential health benefits.

Research by R. Aggarwal et al. (2013) demonstrated the synthesis of pyrimidine derivatives and their screening for antibacterial and antifungal activities. This study contributes to the development of new antimicrobial agents.

Theoretical and Computational Studies

A paper by Zeynep Tanrıkulu Yılmaz et al. (2020) provided insights into the crystal structure of a novel pyrimidine derivative and its theoretical studies. Such research aids in understanding the interaction of these compounds with biological molecules like DNA.

The work by Valeska Gerhardt et al. (2011) explored the tautomeric preferences of pyrimidin-4-one derivatives, which is essential for understanding the hydrogen-bonding interactions in pharmaceuticals.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-6-7(2)12-10(13-9(6)15)14-4-3-8(11)5-14;/h8H,3-5,11H2,1-2H3,(H,12,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECYMBXGKLWDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2CCC(C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)

![2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2429003.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)

![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2429019.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)